molecular formula C16H16N4O2 B2572041 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 1797679-58-3

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2572041
CAS No.: 1797679-58-3
M. Wt: 296.33
InChI Key: DGTAMPREEZUBMC-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound featuring the pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. This scaffold is recognized as a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. The specific substitution pattern of this compound, which combines a 2-methylpyrazolopyrimidine core with an o-tolyloxyacetamide side chain, makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as key synthetic intermediates for pharmaceuticals, such as the dipeptidyl peptidase-IV (DPP-4) inhibitor anagliptin, an anti-diabetic agent . Furthermore, recent research has demonstrated that derivatives based on the pyrazolo[1,5-a]pyrimidine core can be developed into highly potent and selective enzyme inhibitors, such as HDAC6 inhibitors with broad-spectrum antiproliferative activity, highlighting the scaffold's utility in developing new therapeutic agents . The structural features of this compound suggest potential for researchers working in areas like kinase inhibition, epigenetic regulation, and anticancer drug development. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-5-3-4-6-14(11)22-10-16(21)18-13-8-17-15-7-12(2)19-20(15)9-13/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAMPREEZUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. The specific arrangement of functional groups in this compound can significantly influence its interactions with biological targets.

Property Value
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
CAS NumberNot available
Structural FeaturesPyrazolo[1,5-a]pyrimidine, o-tolyl ether

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Studies have shown that compounds with similar structural features can inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR kinases. For instance, derivatives have been reported to display cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with established chemotherapeutics like doxorubicin has revealed synergistic effects, enhancing overall anticancer efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo compounds has also been documented. They are believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other mediators involved in inflammation. This activity suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Some pyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of the o-tolyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazolo[1,5-a]pyrimidines indicate that modifications at specific positions on the pyrazole ring can lead to enhanced biological activity. For example:

  • Position 6 Substituents : Variations at this position have been linked to increased potency against cancer cell lines.
  • Functional Groups : The introduction of electron-donating or withdrawing groups can significantly affect the compound's interaction with target proteins.

Case Studies

  • Cytotoxicity Evaluation : A study evaluating various pyrazolo derivatives found that those containing halogen substituents exhibited markedly higher cytotoxicity in breast cancer cell lines compared to their non-halogenated counterparts. This highlights the importance of functional group selection in drug design .
  • Combination Therapy : Research demonstrated that combining pyrazolo derivatives with conventional chemotherapeutics resulted in enhanced apoptosis in resistant cancer cell lines. This approach could potentially lead to improved treatment regimens for patients with resistant tumors .

Scientific Research Applications

Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide, exhibit significant anticancer activity. These compounds can act as selective protein inhibitors and have shown promise in targeting various cancer cell lines. The structural features of the pyrazolo[1,5-a]pyrimidine scaffold allow for modifications that enhance their efficacy against tumors .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit moderate to good activity against bacteria such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans. The mechanism of action is thought to involve disruption of microbial cell function .

Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce the production of inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving hydrazines and pyrimidine derivatives. Subsequent steps may involve functionalization to introduce the o-tolyloxy and acetamide groups.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationHydrazine derivatives, pyrimidines
2Functionalizationo-Tolyl alcohol, acetic anhydride
3PurificationColumn chromatography

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Using the disc diffusion method, it was found to inhibit the growth of E. coli and S. aureus effectively at certain concentrations, indicating its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 2-methyl group is conserved in analogs like and , but additional methyl groups (e.g., 5,7-dimethyl in ) alter steric and electronic profiles.
  • Functional Groups : The o-tolyloxy acetamide in the target contrasts with carboxamide (), iodophenyl (), and carboxylic acid () moieties in analogs, impacting solubility and target interactions.

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